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Abstract
(2R)-4-N-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic compound that has emerged

as a critical building block in modern medicinal chemistry and drug discovery. Its unique

structural features, including a piperazine scaffold, a stereocenter, and an orthogonal protecting

group strategy, make it a versatile intermediate for the synthesis of complex, biologically active

molecules. This guide provides a comprehensive overview of its nomenclature,

physicochemical properties, synthesis, and significant applications, particularly in the

development of therapeutics targeting the central nervous system (CNS) and protein kinases.

Detailed experimental protocols and workflow visualizations are provided to support

researchers in its practical application.

Nomenclature and Chemical Structure
The nomenclature and key identifiers for this compound are summarized below. The structure

features a piperazine ring with a tert-butoxycarbonyl (Boc) group protecting the nitrogen at

position 4, and a carboxylic acid group at the chiral center on position 2, in the (R)-

configuration.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b152147?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b152147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value

IUPAC Name
(2R)-4-[(2-methylpropan-2-

yl)oxycarbonyl]piperazine-2-carboxylic acid[1]

Common Names
(R)-1-Boc-piperazine-2-carboxylic acid, (R)-4-N-

Boc-piperazine-2-carboxylic acid[1][2]

CAS Number 192330-11-3[1][2]

Molecular Formula C₁₀H₁₈N₂O₄[1][2][3][4]

Synonyms

(r)-1-boc-piperazine-3-carboxylic acid, (r)-

piperazine-1,3-dicarboxylic acid 1-tert-butyl

ester[1][3]

Physicochemical and Safety Data
The key physicochemical properties of (2R)-4-N-Boc-piperazine-2-carboxylic acid are

presented in the table below. This data is essential for handling, reaction setup, and analytical

characterization.

Property Value Source

Molecular Weight 230.26 g/mol [1][2][3][4][5]

Appearance White to off-white solid [3]

Purity ≥ 95-97% (HPLC) [2][3]

Storage Conditions Store at 0-8 °C [3]

InChI Key
YRYAXQJXMBETAT-

SSDOTTSWSA-N
[1]

Hazard Information: The compound may cause skin irritation (H315), serious eye irritation

(H319), and respiratory irritation (H335).[4] Appropriate personal protective equipment should

be used during handling.
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The synthesis of enantiomerically pure (2R)-4-N-Boc-piperazine-2-carboxylic acid is critical for

its use in pharmaceutical development, as biological activity is often stereospecific.[5] Several

strategies are employed to achieve high enantiomeric purity.

Key Synthetic Strategies:

Chiral Precursor-Based Synthesis: This approach utilizes readily available chiral building

blocks, such as amino acids, to construct the piperazine ring with the desired

stereochemistry.[5]

Enzymatic Kinetic Resolution: Enzymes like lipases can be used to selectively react with one

enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer.

[5]

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to induce

stereoselectivity during the formation of the piperazine ring or the introduction of its

functional groups.

A generalized workflow for a chiral precursor-based synthesis is illustrated below.
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Figure 1. Generalized Synthetic Workflow
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Figure 1. Generalized Synthetic Workflow

Applications in Drug Discovery and Medicinal
Chemistry
The piperazine scaffold is a "privileged structure" in drug discovery, known for its ability to

interact with multiple biological targets and improve the physicochemical properties of drug

candidates, such as solubility and brain penetration.[5] The unique structure of (2R)-4-N-Boc-

piperazine-2-carboxylic acid makes it an exceptionally versatile intermediate.

Key Application Areas:
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Central Nervous System (CNS) Agents: The piperazine moiety is frequently found in drugs

targeting the CNS, as it can often cross the blood-brain barrier. Derivatives are explored as

modulators for neurotransmitter receptors like serotonin and dopamine.[5]

Kinase Inhibitors: The piperazine ring can form key interactions within the ATP-binding site of

protein kinases, a critical class of enzymes in cell signaling. The carboxylic acid group can

interact with key residues such as tyrosine, lysine, and aspartate.[5]

Peptide Synthesis and Peptidomimetics: The compound can be used as a constrained amino

acid analogue in peptide synthesis to enhance stability and bioavailability.[3][6]

The bifunctional nature of this molecule, with a Boc-protected nitrogen at one position and a

free secondary amine and a carboxylic acid at others, allows for a systematic and controlled

synthesis of diverse compound libraries. The Boc group allows for selective functionalization at

the other nitrogen, while the carboxylic acid provides a handle for further modifications, such as

amide bond formation.[5]

Figure 2. Role in Library Synthesis
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Figure 2. Role in Library Synthesis

Experimental Protocols
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Below is a representative protocol for a common reaction involving (2R)-4-N-Boc-piperazine-2-

carboxylic acid: amide bond formation.

Objective: To synthesize an amide derivative via coupling with a primary amine.

Materials:

(2R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq)

Primary amine (e.g., benzylamine) (1.1 eq)

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) (1.1 eq)[7]

4-(Dimethylamino)pyridine (DMAP) (0.2 eq)[7]

Dichloromethane (DCM), anhydrous

5% Sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a solution of (2R)-4-N-Boc-piperazine-2-carboxylic acid (1.05 mmol, 1.1

eq) in anhydrous DCM, add EDC.HCl (1.1 eq) and DMAP (0.2 eq).[7]

Stirring: Stir the resulting mixture at room temperature under a nitrogen atmosphere for 10

minutes.[7]

Amine Addition: Add the primary amine (1.0 eq) to the mixture.

Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the

reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Work-up: After completion, partition the reaction mixture between DCM and a 5% NaHCO₃

solution.[7]
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Extraction: Separate the layers and extract the aqueous phase with DCM.

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter,

and evaporate the solvent under reduced pressure to obtain the crude product.[8]

Purification: Purify the crude residue by silica gel chromatography to yield the pure amide

product.[8]

Boc-Group Deprotection (If required):

Dissolve the Boc-protected product in DCM.

Add trifluoroacetic acid (TFA) (1 eq) and stir at room temperature for 2 hours.[7]

Neutralize the reaction by partitioning between DCM and 5% NaHCO₃ solution.[7][8]

Dry and evaporate the organic layer to yield the deprotected product.

Conclusion
(2R)-4-N-Boc-piperazine-2-carboxylic acid is a high-value chiral building block that is

indispensable in contemporary drug discovery. Its strategic combination of a privileged

piperazine core, a defined stereocenter, and orthogonal protecting groups provides medicinal

chemists with a powerful tool for creating novel and diverse molecular entities. A thorough

understanding of its properties, synthesis, and reactivity is essential for leveraging its full

potential in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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